molecular formula C13H14BrN3O4S B2380031 5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide CAS No. 1396845-96-7

5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide

Cat. No. B2380031
CAS RN: 1396845-96-7
M. Wt: 388.24
InChI Key: ZUMAGCWREBGAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide” is a complex organic molecule that contains several functional groups, including a bromine atom, an ethoxy group, a pyrimidine ring, a methoxy group, and a sulfonamide group . It’s likely that this compound could be used in various chemical reactions due to these functional groups.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidine ring, a bromine atom, and other functional groups would significantly influence its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the bromine atom could be involved in electrophilic aromatic substitution reactions, while the sulfonamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure .

Scientific Research Applications

Enzyme Inhibition and In Silico Studies

Newly synthesized N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were evaluated for their enzyme inhibition potential against acetylcholinesterase (AChE) and α-glucosidase. Certain compounds exhibited significant inhibitory activity, suggesting potential applications in treating diseases associated with enzyme dysregulation. The research underlines the compound's relevance in therapeutic interventions targeting specific enzyme activities (Riaz, 2020).

Pharmacology of Endothelin Receptor Antagonists

The compound is structurally similar to various endothelin receptor antagonists that have been studied for their effectiveness in preventing subarachnoid hemorrhage-induced cerebral vasospasm and other cardiovascular disorders. Such studies highlight the compound's potential in developing treatments for cardiovascular diseases (Zuccarello et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with certain enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research on this compound could focus on exploring its potential uses, studying its properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O4S/c1-3-21-13-7-12(15-8-16-13)17-22(18,19)11-6-9(14)4-5-10(11)20-2/h4-8H,3H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMAGCWREBGAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.